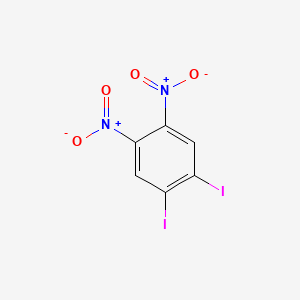

1,2-Diiodo-4,5-dinitrobenzene

Cat. No. B3050866

Key on ui cas rn:

29270-47-1

M. Wt: 419.9 g/mol

InChI Key: KAQQACPCRNDISO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08106393B2

Procedure details

Following a literature procedure, a sample of 1 (17.42 g, 41.5 mmol) and a magnetic stirring bar were added to a 500 mL conical flask fitted with a jacketed condenser. EtOH (95%, 150 mL) and conc. aqueous HCl (68.6 mL, 0.83 mol) were added, and the mixture was stirred and heated to boiling. Fe (18.59 g, 0.332 mol) was added in portions, resulting in foaming of the mixture and accelerated refluxing of the EtOH, which would subside within a few minutes of each addition. The reaction was heated for an additional 45 min beyond the final addition of Fe. A hot solution of EDTA (156 g, 0.411 mol, in 300 mL H2O) was added to the reaction mixture, and KOH pellets were added until the solution was alkaline to pH paper. The hot mixture was extracted twice with ethyl acetate and the extracts were combined, washed with water, followed by brine, dried over Na2SO4, filtered and concentrated to dryness. The residue was recrystallized (EtOH/water), giving tan needles (9.92 g, 66%): mp 135-136° C.; 1H NMR (d8-THF) δ 4.21 (brs, 4H), 7.03 (s, 2H); 13C NMR (d8-THF) δ 91.1, 124.5, 137.6; Anal. Calcd for C6H6I2N2: C, 20.02; H, 1.68; N, 7.78. Found: C, 20.19; H, 1.59, 7.71.

Identifiers

|

REACTION_CXSMILES

|

[I:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5]([N+:11]([O-])=O)=[CH:4][C:3]=1[I:14].Cl.C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.[OH-].[K+]>[Fe].CCO>[NH2:8][C:6]1[CH:7]=[C:2]([I:1])[C:3]([I:14])=[CH:4][C:5]=1[NH2:11] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

17.42 g

|

|

Type

|

reactant

|

|

Smiles

|

IC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])I

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

18.59 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a jacketed condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to boiling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in foaming of the mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

would subside within a few minutes of each addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was heated for an additional 45 min beyond the final

|

|

Duration

|

45 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added until the solution

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The hot mixture was extracted twice with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was recrystallized (EtOH/water)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(C=C(C(=C1)I)I)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 9.92 g | |

| YIELD: PERCENTYIELD | 66% | |

| YIELD: CALCULATEDPERCENTYIELD | 66.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |